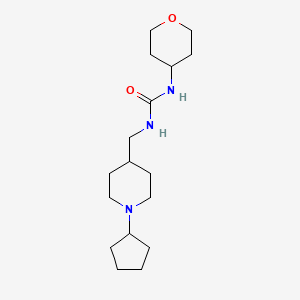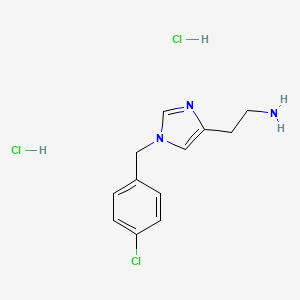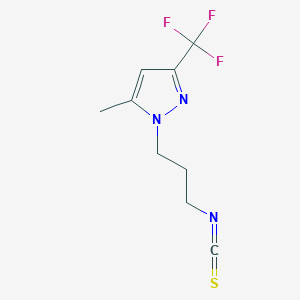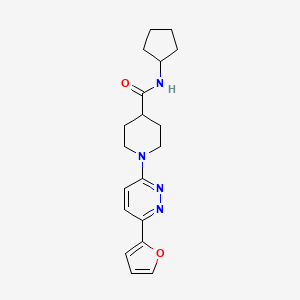
1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as CPPU, is a synthetic plant growth regulator that is widely used in agricultural research. CPPU belongs to the family of N-phenylurea derivatives and is structurally similar to other plant growth regulators such as thidiazuron and benzyladenine. CPPU has been shown to have a variety of effects on plant growth and development, including increasing fruit set and size, promoting cell division and elongation, and delaying senescence.
Mecanismo De Acción
The mechanism of action of 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is not fully understood, but it is thought to involve the activation of cytokinin signaling pathways. Cytokinins are a class of plant hormones that are involved in cell division, differentiation, and growth. 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been shown to increase the expression of genes involved in cytokinin signaling, leading to increased cell division and elongation.
Biochemical and Physiological Effects
In addition to its effects on plant growth and development, 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been shown to have a variety of biochemical and physiological effects. 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), leading to reduced oxidative stress in plants. 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has also been shown to increase the accumulation of soluble sugars and organic acids in fruits, leading to improved flavor and nutritional quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea in lab experiments is its ability to promote cell division and elongation, which can be useful for studying the effects of different treatments on plant growth. Additionally, 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been shown to have a variety of effects on fruit development, making it a useful tool for studying fruit biology. However, one limitation of using 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is that it can be expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research on 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea. One area of interest is the development of new 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea analogs with improved activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea and its effects on plant growth and development. Finally, there is a need for more research on the potential environmental impacts of 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea use in agriculture.
Métodos De Síntesis
1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can be synthesized using a variety of methods, including the reaction of 1-cyclopentylpiperidine-4-carboxylic acid with tetrahydro-2H-pyran-4-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and triethylamine to form 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea.
Aplicaciones Científicas De Investigación
1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been extensively studied for its effects on plant growth and development. In particular, 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been shown to increase fruit set and size in a variety of crops, including grapes, apples, kiwifruit, and tomatoes. 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has also been shown to promote cell division and elongation, leading to increased leaf area and stem length. Additionally, 1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been shown to delay senescence and improve the shelf life of fruits and vegetables.
Propiedades
IUPAC Name |
1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c21-17(19-15-7-11-22-12-8-15)18-13-14-5-9-20(10-6-14)16-3-1-2-4-16/h14-16H,1-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNXWRJQQGAKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclopentylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2619956.png)
![ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate](/img/structure/B2619957.png)
![Methyl[(trimethylsilyl)methyl]amine hydrochloride](/img/structure/B2619958.png)

![1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2619965.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2619966.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2619967.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2619969.png)
![5-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2619971.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2619972.png)

![4-(4-hydroxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2619975.png)